8-Chloro-2-methoxyquinoline
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Overview
Description
8-Chloro-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 2nd position. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Mode of Action
It is known that quinolones and their derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
Quinolines and their derivatives are known to interfere with various metabolic, signaling, disease, drug, and physiological pathways .
Pharmacokinetics
Quinolones are known to have a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .
Result of Action
Quinolones and their derivatives are known to result in the death of parasites due to the accumulation of toxic heme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-chloroquinoline with methanol in the presence of a base such as sodium methoxide can yield this compound. Another method involves the use of 2-methoxyaniline and 8-chloroquinoline-3-carbaldehyde under acidic conditions to facilitate cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 2-methoxyquinoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 2-Methoxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-Chloro-2-methoxyquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
8-Chloroquinoline: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
2-Methoxyquinoline: Lacks the chlorine atom, which can influence its pharmacological properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness: 8-Chloro-2-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which can enhance its pharmacological properties and chemical reactivity compared to other quinoline derivatives. This dual substitution pattern can lead to improved binding affinity and specificity in biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-chloro-2-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVAFIYJXVRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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